Malagashanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139682-33-0 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1R,5R,7R,8R,9R,12R,13S)-14-acetyl-4,9-dimethyl-10-oxa-4,14-diazapentacyclo[11.7.0.01,5.07,12.015,20]icosa-15,17,19-triene-8-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-13-20(22(27)28-4)15-11-19-23(9-10-24(19)3)17-7-5-6-8-18(17)25(14(2)26)21(23)16(15)12-29-13/h5-8,13,15-16,19-21H,9-12H2,1-4H3/t13-,15-,16-,19-,20+,21+,23-/m1/s1 |
InChI Key |
MUNURTJJRWIXFH-IXBAYOQISA-N |
SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]2C[C@@H]3[C@]4(CCN3C)[C@H]([C@@H]2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Canonical SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Synonyms |
malagashanine |
Origin of Product |
United States |
Elucidation of Malagashanine S Complex Molecular Architecture
Methodologies for Structural Determination
The determination of malagashanine's structure involved a multi-faceted approach, combining initial spectroscopic analyses with definitive crystallographic studies and advanced NMR techniques.
Early Spectroscopic Analyses and Initial Assignments
Upon its isolation in the early 1990s, this compound's structure was initially determined through spectroscopic evidence. While early spectroscopic analyses, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provided foundational data, the initial structural assignments were later found to be incorrect dicp.ac.cnnih.govrsc.orgrsc.org. This highlights the challenges inherent in elucidating complex natural product structures solely from initial spectroscopic data, underscoring the need for more definitive methods.
Definitive X-ray Crystallography Studies
The precise and unambiguous determination of this compound's molecular architecture was ultimately achieved through X-ray crystallography dicp.ac.cnnih.govrsc.orgrsc.orgresearchgate.net. Single-crystal X-ray diffraction studies provided definitive proof of its structure, revealing its unique stereochemical arrangement and the characteristic fused ring system. The crystallographic data obtained for this compound are summarized below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Parameters | a = 10.328(2) Å, b = 10.554(6) Å, c = 11.490(5) Å, β = 96.67(2)° |
| Z (Molecules per Unit Cell) | 2 |
| Reflections Measured | 3650 |
| Temperature | 294 K |
| R-factor | 0.045 |
This crystallographic analysis confirmed the pentacyclic framework and provided critical insights into the molecule's three-dimensional conformation researchgate.net.
Advanced Nuclear Magnetic Resonance (NMR) Strategies
Complementary to X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) techniques played a crucial role in confirming the structural assignments and elucidating stereochemical details, particularly in the context of synthetic efforts researchgate.net. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were instrumental in establishing connectivity and relative stereochemistry between atoms nih.govresearchgate.netresearchgate.netvt.edu. These techniques allowed researchers to map out the complex spatial relationships within the molecule, providing detailed information that supported the findings from X-ray crystallography and aided in the development of total synthesis strategies nih.govresearchgate.netvt.eduresearchgate.net.
Distinctive Stereochemical Features
This compound is distinguished by several unique stereochemical attributes that contribute to its structural complexity and have presented significant challenges for synthetic chemists.
Presence of Multiple Consecutive Stereocenters
A hallmark of this compound's structure is the presence of seven consecutive stereocenters dicp.ac.cnnih.govresearchgate.netrsc.orgrsc.org. This high density of chiral centers, particularly within the D-ring of the molecule, makes its stereoselective synthesis a formidable task. Synthetic strategies have focused on efficiently installing these stereocenters with the correct relative and absolute configurations dicp.ac.cnnih.govresearchgate.net.
Characterization of the trans-C/D Ring Fusion
Perhaps the most striking stereochemical feature of this compound is the trans-fusion between the C and D rings of its pentacyclic core dicp.ac.cnnih.govresearchgate.netrsc.orgrsc.org. This trans-ring fusion is considered unusual for Strychnos alkaloids and represents the first reported instance of such a feature within this class of compounds dicp.ac.cnnih.govresearchgate.netrsc.orgrsc.org. The establishment of this specific ring fusion has been a critical challenge in the total synthesis of this compound, as previous attempts to synthesize related structures failed due to the inability to form this particular stereochemical arrangement nih.govresearchgate.netrsc.org. The successful synthesis of this compound involved developing novel cascade annulation protocols to efficiently construct the C and D rings and install the critical trans-CD ring fusion, thereby overcoming this synthetic hurdle dicp.ac.cnnih.gov.
Synthetic Pathways and Chemical Modifications of Malagashanine
Challenges in Total Synthesis
The structural intricacies of Malagashanine pose substantial challenges for synthetic chemists, demanding precise control over molecular assembly and stereochemistry.
A primary challenge in this compound synthesis is the precise control over its seven contiguous stereocenters nih.govdicp.ac.cnsioc-journal.cnresearchgate.netresearchgate.net. The molecule's structure features multiple chiral centers arranged in close proximity, making the selective installation of each stereocenter a demanding task. Specifically, the relative stereochemistry between C3 and C7, and the stereochemistry at C16, require careful consideration. Strategies often rely on the geometry of key intermediates, such as allylsilanes, to dictate the stereochemical outcome of subsequent cyclization events nih.govresearchgate.net. For instance, the geometry of an allylsilane precursor has been shown to directly influence the C16 stereochemistry nih.govresearchgate.net. Furthermore, establishing the correct iminium ion geometry in an acyclic context is crucial for translating this geometry into the required relative stereochemistry within the Malagasy alkaloid framework nih.gov.
The presence of a trans-fused C/D ring system is a defining feature of this compound and a significant obstacle in its synthesis nih.govdicp.ac.cnsioc-journal.cn. This motif is uncommon in Strychnos alkaloids, and prior synthetic attempts were unsuccessful in establishing this critical ring fusion nih.gov. The rigidity and ring strain introduced by this trans-fusion complicate the stereoselective construction of adjacent centers, particularly at the C3 position sioc-journal.cnchinesechemsoc.org. Achieving this trans-fusion typically involves strategies that precisely control the cyclization process, often through the judicious use of Lewis acids and the geometric configuration of reactive intermediates nih.govchinesechemsoc.org.
Evolution of Total Synthesis Strategies
Overcoming these challenges has led to the development and refinement of several key synthetic strategies, highlighting the evolution of approaches to construct the Malagasy alkaloid core.
Cascade annulation reactions have emerged as a powerful tool for the efficient construction of this compound's tetracyclic core nih.govrsc.orgnih.govresearchgate.netblakeylab.org. These methodologies allow for the simultaneous formation of multiple rings and the installation of several stereocenters in a single sequence. One notable approach involves an iminium ion cascade annulation, which effectively builds the C and D rings and installs four of the five consecutive D-ring stereocenters, including the crucial trans-CD ring fusion nih.govdicp.ac.cnresearchgate.netresearchgate.net. This strategy, often inspired by established cascade reactions in alkaloid synthesis, offers a highly stereoselective pathway to the complex core structure nih.gov. For example, an iminium ion cascade annulation strategy has been employed to generate the tetracyclic core of the Malagasy alkaloids, providing a foundation for the total synthesis of this compound nih.govblakeylab.org.
The strategic planning for this compound synthesis heavily relies on retrosynthetic analysis to identify key intermediates and viable disconnections spcmc.ac.inub.edu. A common retrosynthetic approach targets the tetracyclic core, which is then elaborated to the final product. Key intermediates, such as Z-allylsilane precursors, have been synthesized through multi-step sequences. For instance, a Z-allylsilane precursor can be prepared from homopropargyl alcohol via a series of transformations including hydrozirconation, iodination, alcohol functionalization, oxidation, and cross-coupling reactions nih.govresearchgate.net. The successful synthesis of these intermediates, such as the Z-vinyl iodide (11) and the allylsilane (9), is critical for the subsequent cascade or cyclization reactions that form the core structure nih.govresearchgate.net. The synthesis of tetracyclic core 20, for example, has been achieved in high yield and as a single diastereomer through the cyclization of a suitably prepared allylsilane precursor nih.govresearchgate.net.
Table 1: Key Synthetic Strategies and Performance in this compound Synthesis
| Strategy | Key Reaction Type(s) | Target Aspect | Steps (from starting material) | Overall Yield | Diastereomeric Ratio (dr) | Citation(s) |
| Cascade Annulation | Iminium ion cascade annulation | Total Synthesis | 21 | 2.6% | N/A | dicp.ac.cn |
| Formal [2+2+2] Cyclization | [2+2+2] tandem cyclization | Total Synthesis | 14 | 1.3% | N/A | dicp.ac.cn |
| [2+2+2] Tandem Cyclization | Alkyl-substituted methylene (B1212753) malonate cyclization | Total Synthesis | 10 | 9.1% | N/A | chinesechemsoc.org |
| [2+2+2] Tandem Cyclization | Alkyl-substituted methylene malonate cyclization | Core Structure (7d) | N/A (part of a larger route) | 82% | 92:8 | chinesechemsoc.org |
| Cascade Annulation | Iminium ion cascade annulation | Tetracyclic Core (20) | 2 | 77% | Single diastereomer | nih.gov, researchgate.net |
Table 2: Key Intermediate Synthesis Steps
| Intermediate/Step | Reaction Type/Method | Yield | Citation(s) |
| Z-vinyl iodide (11) from homopropargyl alcohol (17) | Red-Al reduction, quenching with NIS | 83% | nih.gov |
| Alcohol (12) from vinyl iodide (11) | Alcohol protection, PMB removal | 92% | nih.gov |
| Allylsilane (9) from alcohol (12) | Oxidation to carboxylic acid, Negishi cross coupling | 78% | nih.gov |
| Tetracyclic core (20) from allylsilane (9) | Reduction to TMS-aminol, cyclization with BF3·OEt2 | 77% (over 2 steps) | nih.gov, researchgate.net |
Comparative Analysis of Synthetic Efficiencies and Yields
Shortened Synthetic Routes: Significant advancements have been made in reducing the number of steps required for this compound's total synthesis. One notable approach utilizes a diastereoselective [2+2+2] tandem cyclization, enabling the synthesis of this compound from commercially available tryptamines in as few as 10 steps, representing one of the shortest routes reported to date chinesechemsoc.orgchinesechemsoc.org.
Step-Specific Yields: Various stages of the synthesis have demonstrated high efficiency. For instance, the formation of the tetracyclic core (compound 20) has been achieved in excellent yield (77% over 2 steps), and subsequent steps, such as the dehydration to dihydropyran (22) and installation of the acetamide (B32628) (23), have proceeded in high yields of 88% and 96%, respectively nih.gov.
| Synthetic Route Feature | Metric | Value | Reference |
| Total Steps | Step Count | 10 | chinesechemsoc.org |
| Overall Yield | Yield (%) | 9.1 | chinesechemsoc.org |
| Core Synthesis Yield | Yield (77% over 2 steps) | 77% (over 2 steps) | nih.gov |
| Dihydropyran Formation | Yield (%) | 88 | nih.gov |
| Acetamide Installation | Yield (%) | 96 | nih.gov |
Derivatization from Related Natural Products (e.g., Strychnobrasiline)
Semisynthesis, utilizing readily available related natural products as starting materials, offers an alternative strategy for accessing this compound and its analogs. Strychnobrasiline, another alkaloid found in Strychnos species, has been investigated as a precursor.
Strychnobrasiline as a Precursor: Strychnobrasiline has been employed as a starting material in multiple-step conversions to generate derivatives of this compound researchgate.netethnopharmacologia.org. These modifications have included introducing unsaturation at the 3–14 bond, inverting the configuration at carbon C3, and reducing the benzene (B151609) ring of the indole (B1671886) moiety researchgate.net.
Challenges in Semisynthesis: Despite these efforts, previous attempts to synthesize this compound directly from Strychnobrasiline encountered difficulties, particularly in establishing the critical trans-CD ring fusion, which is a distinguishing feature of this compound's structure rsc.org.
Synthetic Modification for Modulating Bioactivity
Chemical modifications of this compound or its precursors are explored to understand structure-activity relationships and potentially enhance or alter its biological effects, particularly its role as a potentiator of antimalarial drugs.
Enhancement of Antimalarial Activity: Derivatives synthesized from Strychnobrasiline have demonstrated the ability to enhance the in vitro activity of chloroquine (B1663885) against chloroquine-resistant strains of malaria parasites researchgate.netethnopharmacologia.org. Furthermore, these modified compounds have shown an ability to boost the efficacy of doxorubicin (B1662922) against doxorubicin-resistant P388 cell lines researchgate.netethnopharmacologia.org. These findings suggest that specific structural modifications can modulate the chemosensitizing properties observed in this compound and related alkaloids.
Compound List:
this compound
Strychnobrasiline
16-epi-malagashanine
11-demethoxymyrtoidine
12-hydroxythis compound
Myrtoidine
Mechanistic Investigations of Malagashanine S Biological Activities Non Clinical Focus
Modulation of Drug Resistance in Parasitic Systems
Malagashanine is a naturally occurring alkaloid that has garnered significant scientific interest for its ability to counteract drug resistance in malaria parasites, particularly Plasmodium falciparum. tandfonline.comnih.gov Isolated from Strychnos species used in traditional Malagasy medicine as adjuvants to chloroquine (B1663885), this compound itself possesses only weak intrinsic antiplasmodial activity. tandfonline.comnih.gov Its primary therapeutic potential lies in its role as a chemosensitizer, reversing resistance to established antimalarial drugs. tandfonline.comresearchgate.net
Research has consistently demonstrated that this compound significantly enhances the efficacy of chloroquine against chloroquine-resistant (CQR) strains of P. falciparum. nih.govtandfonline.com Studies have shown this potentiating action against various CQR strains, including FcM29 and W2. nih.govtandfonline.com Conversely, the compound has no discernible effect on the activity of chloroquine against chloroquine-sensitive (CQS) strains, such as 3D7. nih.gov This selective action underscores its specific role in modulating the mechanisms of resistance.
The reversal activity of this compound extends beyond chloroquine to other antimalarials that share a similar proposed mechanism of action involving the inhibition of hemozoin formation. nih.gov Its enhancing effect has been observed with other quinolines like quinine (B1679958) and mefloquine, as well as with aminoacridines such as quinacrine (B1676205) and pyronaridine, and the structurally distinct drug halofantrine. nih.gov The synergistic interaction between this compound and chloroquine is most pronounced during the mature trophozoite stage of the parasite's intraerythrocytic lifecycle, which is the period of maximal hemoglobin digestion. nih.gov Isobologram analysis confirms a synergistic relationship, highlighting its potential in combination therapies to overcome resistance. researchgate.net
Table 1: Effect of this compound on Chloroquine Activity in P. falciparum Strains
| P. falciparum Strain | Resistance Status | Effect of this compound in Combination with Chloroquine | Reference |
| FcM29 | Chloroquine-Resistant | Marked potentiation of chloroquine activity | nih.govtandfonline.com |
| W2 | Chloroquine-Resistant | Enhanced effect of chloroquine | nih.gov |
| K1 | Chloroquine-Resistant | Synergistic interaction demonstrated by isobologram analysis | researchgate.net |
| 3D7 | Chloroquine-Sensitive | No significant action on chloroquine activity | nih.gov |
| FcB1 | Formerly Resistant | Significant chloroquine-potentiating action | nih.gov |
The primary mechanism by which this compound reverses chloroquine resistance is through the modulation of drug transport across the parasite's membranes. researchgate.netresearchgate.net A hallmark of chloroquine resistance in P. falciparum is a reduced accumulation of the drug within the parasite, largely due to an enhanced efflux mechanism. researchgate.net
Kinetic studies using radiolabeled chloroquine ([³H]-CQ) have revealed that this compound directly counteracts this phenomenon. The compound significantly increases the accumulation of chloroquine in CQR strains like K1 and FCM29, an effect that is concentration-dependent and most prominent in the mid and late trophozoite stages. researchgate.net This effect is absent in CQS strains. researchgate.net Further investigations have demonstrated that this compound achieves this by a dual mechanism: it inhibits the efflux of pre-accumulated chloroquine from and stimulates the influx of the drug into resistant parasites. researchgate.netresearchgate.netnih.gov In experiments monitoring the release of pre-loaded [³H]-CQ from resistant parasites, this compound exhibited a strong, concentration-dependent inhibition of drug efflux. researchgate.net Similarly, it was found to substantially prevent the loss of intracellular chloroquine from resistant parasites during washing procedures, a step where resistant parasites typically expel the drug. researchgate.netresearchgate.net
Table 2: Effect of this compound on [³H]-Chloroquine Accumulation in Resistant *P. falciparum***
| Condition | [³H]-CQ Accumulated (fmol/10⁶ infected RBCs) | Description | Reference |
| Control (No MG) | 413 ± 20 | Baseline accumulation in resistant strain after washing. | researchgate.net |
| + 50 µM MG | 1478 ± 250 | This compound added during CQ loading significantly increases accumulation. | researchgate.net |
| + 100 µM MG | 1689 ± 250 | The effect on accumulation is concentration-dependent. | researchgate.net |
Data derived from experiments on the FCM29 CQR strain.
The digestive food vacuole of the malaria parasite is a specialized acidic organelle central to both parasite survival and the mechanism of action of quinoline (B57606) antimalarials. nih.govmdpi.com Within this vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic heme, which is subsequently detoxified by polymerization into inert hemozoin crystals. plos.org Chloroquine acts by accumulating to high concentrations within the food vacuole, where it interferes with heme polymerization, leading to a buildup of toxic heme and parasite death. tandfonline.com
Resistance mechanisms are often linked to physiological changes in the food vacuole that lead to reduced drug accumulation. nih.gov this compound's ability to increase the intra-parasitic concentration of chloroquine directly impacts the physiology of this crucial organelle by restoring toxic levels of the drug at its site of action. rsc.orgnih.gov Furthermore, this compound's interaction with P. falciparum Glutathione (B108866) S-Transferase (PfGST), an enzyme implicated in heme detoxification within the food vacuole of resistant strains, suggests another point of intervention. tandfonline.com By modulating factors that control the internal environment of the food vacuole, this compound restores the parasite's sensitivity to chloroquine.
Interactions with Enzymatic Systems
Beyond its effects on membrane transport, the mechanistic profile of this compound involves direct interactions with key parasitic enzymes involved in detoxification and drug resistance pathways.
Plasmodium falciparum Glutathione S-Transferase (PfGST) is an enzyme strongly associated with chloroquine resistance. tandfonline.comnih.gov Its expression and activity are elevated in CQR parasite strains. tandfonline.comtandfonline.com PfGST functions as a ligandin, binding to and detoxifying the free heme (haemin) produced during hemoglobin digestion. tandfonline.comtandfonline.com This action is critical in resistant parasites, as it reduces the availability of free heme for chloroquine to bind, thereby diminishing the drug's efficacy. tandfonline.com
Investigations into the interaction between this compound and PfGST revealed that this compound is not a potent direct inhibitor of the enzyme's catalytic activity. tandfonline.comresearchgate.net At a concentration of 100 µM, it reduces PfGST activity by only 20%. tandfonline.comtandfonline.comnih.gov This contrasts with other natural compounds, such as ellagic acid, which are potent inhibitors of PfGST. tandfonline.comnih.gov
Table 3: Comparative Inhibition of PfGST Activity
| Compound | Concentration / IC₅₀ | % Inhibition / Effect | Reference |
| This compound | 100 µM | ~20% inhibition | tandfonline.comtandfonline.comresearchgate.net |
| Ellagic Acid | IC₅₀ = 50 µM | Potent inhibitor | tandfonline.comnih.gov |
| Curcumin | IC₅₀ = 69 µM | Potent inhibitor | tandfonline.comnih.gov |
| Haemin | IC₅₀ = 4 µM | Potent inhibitor | tandfonline.comtandfonline.com |
| Chloroquine | IC₅₀ > 200 µM | Very weak inhibitor | tandfonline.com |
Although not a strong competitive inhibitor, this compound exerts a more complex effect on PfGST through time-dependent inactivation. tandfonline.comnih.gov In vitro studies have shown that incubation of PfGST with this compound leads to a gradual and irreversible loss of its catalytic activity. tandfonline.comtandfonline.com The half-life (t₁/₂) of PfGST in the presence of 100 µM this compound was determined to be 34 minutes, a significant reduction compared to the half-life of over 120 minutes in the absence of the compound. tandfonline.comnih.govscispace.com This finding suggests that this compound may act as an irreversible or tightly-binding inactivator of the enzyme. tandfonline.com
Crucially, this time-dependent inactivation can be prevented by the presence of glutathione (GSH), the natural substrate of PfGST. tandfonline.comtandfonline.com The addition of 5 mM GSH to the incubation mixture was shown to protect the enzyme from inactivation by this compound. tandfonline.comnih.govresearchgate.net This suggests that the in vivo impact of this compound on PfGST activity would be dependent on the intracellular concentration of GSH. tandfonline.com Parasites that overexpress GSH may therefore exhibit a reduced susceptibility to this specific mechanism of this compound's action. tandfonline.comresearchgate.net
Table 4: Time-Dependent Inactivation of PfGST by this compound
| Incubation Condition | Enzyme Half-Life (t₁/₂) | Description | Reference |
| PfGST alone (Control) | > 120 minutes | Baseline enzyme stability. | tandfonline.comnih.govscispace.com |
| PfGST + 100 µM this compound | 34 minutes | This compound causes time-dependent inactivation. | tandfonline.comnih.govscispace.com |
| PfGST + 100 µM this compound + 5 mM GSH | > 120 minutes | Glutathione protects the enzyme from inactivation. | tandfonline.comtandfonline.comnih.gov |
Other Observed Biological Properties (In Vitro/Mechanistic)
Antioxidant Activity
Mechanistic studies have investigated the antioxidant potential of this compound by examining its interaction with key enzymes involved in managing oxidative stress. Research focused on Plasmodium falciparum Glutathione S-transferase (PfGST), an essential enzyme for the parasite's defense against oxidative damage, has provided specific insights.
Table 1: In Vitro Effect of this compound on PfGST Activity
| Compound | Concentration (µM) | % Inhibition of PfGST | Observation |
|---|---|---|---|
| This compound | 100 | 20% | Causes time-dependent inactivation (t½ = 34 min). tandfonline.comtandfonline.com |
Anti-inflammatory Activity
While many indole (B1671886) alkaloids are investigated for a wide range of biological activities, including anti-inflammatory effects, specific in vitro mechanistic studies detailing the anti-inflammatory properties of this compound are not extensively documented in the available scientific literature. nih.govpreprints.orgresearchgate.net General studies note that alkaloids can modulate inflammatory pathways, but dedicated research on this compound's direct effect on inflammatory mediators, such as cytokines or enzymes like cyclooxygenases, has not been identified. preprints.org
Antimicrobial Activity
The antimicrobial investigations of this compound have been highly focused on its effect against the protozoan parasite Plasmodium falciparum, the primary causative agent of human malaria. nih.govdicp.ac.cn Research indicates that this compound possesses weak to negligible intrinsic antiplasmodial activity when used alone. tandfonline.comresearchgate.net Its 50% inhibitory concentration (IC50) against the chloroquine-resistant FCM29 strain of P. falciparum was reported to be 149.1 µM, a level considered indicative of low potency. researchgate.net
However, the compound's significant activity lies in its ability to act as a chemosensitizer. This compound has been shown to reverse chloroquine resistance in otherwise resistant strains of the malaria parasite. researchgate.netresearchgate.net This potentiation effect is its most well-characterized biological property. There is limited information in the searched literature regarding its activity against other microbial pathogens, such as bacteria or fungi. mdpi.comlums.ac.irsmujo.id
Doxorubicin (B1662922) Potentiation in Drug-Resistant Cell Lines (non-human)
While direct in vitro studies on the potentiation of the chemotherapeutic agent doxorubicin by this compound in drug-resistant non-human cell lines were not identified in the searched literature, extensive research exists on its analogous role in potentiating the antimalarial drug chloroquine in resistant Plasmodium falciparum strains. researchgate.net This activity as a resistance modulator provides a mechanistic framework that is highly relevant to the phenomenon of multidrug resistance (MDR) in cancer cells, which is often mediated by similar mechanisms such as drug efflux pumps. mdpi.comglobalresearchonline.net
The primary mechanism by which this compound reverses chloroquine resistance in P. falciparum is by altering drug transport across the parasite's membrane. researchgate.netnih.gov Kinetic studies using radiolabeled chloroquine demonstrated that this compound performs two key functions in resistant parasite strains:
Inhibition of Efflux: It significantly prevents the pumping of chloroquine out of the resistant parasite. researchgate.netresearchgate.net
Stimulation of Influx: It promotes the accumulation of chloroquine within the parasite. researchgate.netresearchgate.net
This dual action effectively restores the intracellular concentration of chloroquine to levels that are toxic to the parasite, thereby overcoming the resistance mechanism. researchgate.net This effect was found to be concentration-dependent and was observed in chloroquine-resistant strains but not in sensitive ones. researchgate.netnih.gov This mechanism of inhibiting efflux pumps is a key strategy explored for overcoming doxorubicin resistance in cancer cells, which often overexpress transporters like P-glycoprotein (P-gp). iaea.orgnih.gov Although this compound's effect on P-gp in cancer cells has not been reported, its proven ability to modulate drug transport in a resistant biological system makes it a significant compound in the study of resistance reversal. researchgate.netresearchgate.net
Table 2: In Vitro Potentiation of Chloroquine (CQ) by this compound against Resistant P. falciparum
| P. falciparum Strain | Compound | IC50 (µM) | Observation |
|---|---|---|---|
| FCM29 (CQ-Resistant) | Chloroquine (alone) | 0.1738 | Baseline resistance. researchgate.net |
| This compound (alone) | 149.1 | Weak intrinsic activity. researchgate.net | |
| K1 (CQ-Resistant) | Chloroquine + this compound | N/A (Synergistic Interaction) | This compound significantly increases [³H]-CQ accumulation in resistant strains. researchgate.netnih.gov |
Structure Activity Relationship Sar Studies
Influence of Stereochemical Features on Biological Function
Malagashanine possesses a complex stereochemical profile, featuring multiple chiral centers and a distinctive ring fusion, which are integral to its biological interactions.
The this compound molecule is characterized by seven consecutive stereocenters dicp.ac.cnnih.gov. These numerous chiral centers define the precise spatial arrangement of the molecule's various functional groups and ring systems. The specific configuration at each of these centers is essential for establishing the correct molecular shape, which in turn dictates its binding affinity and biological efficacy. While detailed SAR studies on individual chiral centers are not extensively detailed in the available literature, the presence of this complex stereochemical architecture underscores the importance of stereochemistry in defining this compound's biological function and its potential as a lead compound nih.govchinesechemsoc.org.
Correlation Between Structural Modifications and Modulatory Effects
Research into this compound's activity has explored its potential as a template for developing new resistance modulators, focusing on identifying key structural motifs responsible for its chemosensitizing properties.
While the core pyrano-pyrrolo-carbazole scaffold of this compound is complex, SAR studies in drug discovery often involve systematic alterations to aromatic ring systems to optimize potency, selectivity, and pharmacokinetic properties. Although specific published SAR studies detailing modifications to this compound's aromatic rings and their direct impact on its chloroquine-potentiating activity are not detailed in the provided literature, such modifications are a standard approach in medicinal chemistry to explore structure-activity relationships and develop improved analogues researchgate.net.
This compound serves as a valuable lead compound for identifying chemosensitizing pharmacophores. Studies suggest that the molecule may act by preventing chloroquine (B1663885) efflux and stimulating its influx into drug-resistant parasites researchgate.netresearchgate.net. This mechanism points towards specific structural elements, or pharmacophores, within this compound that are responsible for modulating drug transport. A hypothesis has proposed a basic chemosensitizing pharmacophore in the form of S-(CH2)n-S', where S and S' can be nitrogen or phenyl groups, potentially linking this compound's activity to polyamine structures ethnopharmacologia.org. Furthermore, the synthesis of simplified analogues of this compound has yielded compounds with demonstrated in vitro activity, indicating that key pharmacophoric elements can be retained or modified to enhance efficacy researchgate.net.
Comparative SAR with Related Strychnos Alkaloids
This compound belongs to a class of alkaloids isolated from Strychnos species, many of which also exhibit similar modulatory effects. Comparative SAR studies highlight the significance of the Strychnos alkaloid scaffold in conferring chloroquine-potentiating activity.
Strychnobrasiline, another alkaloid isolated from Strychnos myrtoides, shares similar chloroquine-potentiating properties with this compound, enhancing the action of various antimalarial drugs like quinolones, chloroquine, halofantrine, and aminoacridines researchgate.netscience.govuliege.be. Studies indicate that while monomeric Strychnos alkaloids may lack intrinsic antiplasmodial activity, they can significantly enhance chloroquine's effectiveness through mechanisms that improve chloroquine accumulation in resistant parasites researchgate.netscience.gov. Minor alkaloids structurally related to this compound have also been found to enhance chloroquine effectiveness to varying degrees, suggesting a broader SAR trend within this alkaloid family science.govresearchgate.net. In contrast, bisindole alkaloids from Strychnos species have demonstrated direct antiplasmodial activity, indicating different SAR profiles within the genus researchgate.net.
Compound List
this compound
Chloroquine (CQ)
Strychnobrasiline
Aspidocarpine
Akuammicine
Brucine
α-Colubrine
Strychnine
Strychnogucine C
Icajine
Vincosamine
Strychnobaillonine
Isosungucine
18-Hydroxyisosungucine
Strychnogucine
Strychnogucine B
Strychnopentamine
Isostrychnopentamine
11-Demethoxymyrtoidine
Myrtoidine
Strychnobrasiline
Herveline series
Tazopsine
Erythroxylum pervillei
Pervilleines
Spermostrychnine
Nb-C(3) seco curane
Nb-C(21) seco curane
Voacamine
Cryptolepine
Tryptanthrins
Plakortin
Hirsutine
Aspidophytine
Strictamine
Mattogrossine
Arborisidine
Emetine
Advanced Research and Future Directions
Development of Novel Chemical Biology Probes
While specific chemical biology probes for malagashanine have not yet been detailed in published literature, the development of such tools is a logical next step in elucidating its precise mechanism of action. Chemical probes, such as those with fluorescent tags or biotin (B1667282) labels, are instrumental in identifying the molecular targets of bioactive compounds. plos.orgnih.gov
Future research will likely involve the synthesis of this compound derivatives that incorporate these labels. For instance, a biotinylated this compound probe could be used in affinity purification experiments to isolate its binding partners from parasite or host cell lysates. nih.govnih.gov Another approach is photoaffinity labeling, where a photoreactive group is attached to the this compound scaffold. plos.orgwikipedia.org Upon exposure to UV light, this probe would covalently bind to its target, allowing for more robust identification. The development of these chemical tools will be crucial for definitively identifying the proteins and pathways with which this compound interacts to exert its effects.
Table 1: Potential Chemical Biology Probes for this compound Research
| Probe Type | Label | Application | Potential Information Gained |
|---|---|---|---|
| Affinity Probe | Biotin | Pull-down assays from cell lysates | Identification of direct protein binding partners |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies | Subcellular localization of this compound and its targets |
| Photoaffinity Probe | Diazirine, Azide, or Benzophenone | Covalent labeling of target proteins in situ | Confirmation of direct binding targets and interaction sites |
Exploration of Synthetic Analogue Libraries for Enhanced Activity
The total synthesis of this compound has paved the way for the creation of synthetic analogues to explore structure-activity relationships (SAR). nih.gov The goal of these studies is to identify which parts of the molecule are essential for its activity and to design new compounds with enhanced potency or improved pharmacological properties. Research proposals have outlined strategies for systematically exploring analogues of this compound. These synthetic alkaloids can then be tested for their ability to chemosensitize chloroquine-resistant malaria strains, which could reveal novel biological modes of action and guide the future design of chemotherapeutics.
The synthesis of this compound analogues could involve modifications at various positions of the molecule, such as the C16 substituent or the C3 amino group. By creating a library of these analogues and testing their biological activity, researchers can build a comprehensive SAR profile. This information is invaluable for medicinal chemists to design more powerful and effective modulators of drug resistance in malaria. nih.gov
Table 2: Proposed Synthetic Strategies for this compound Analogues
| Synthetic Approach | Key Features | Objective |
|---|---|---|
| Intramolecular [4+2]/[3+2] Cycloaddition Cascade | Single-step assembly of the fused skeleton | Efficiently introduce structural and stereochemical diversity |
| Alternative Tethering Approach | Tethering the dienophile through the C16 substituent | Access to analogues not easily made through other routes |
| Asymmetric Induction | Utilizing a chiral tether or exploring the influence of C19 and C20 substituents | Control the stereochemistry of the final products |
Elucidation of Broader Molecular Targets and Signaling Pathways
Future research will likely employ proteomic and metabolomic approaches to identify these broader targets and pathways. For example, treating parasite cultures with this compound and analyzing changes in protein expression or metabolite levels could provide clues about its wider biological effects. Network pharmacology analysis, which integrates information about drug-target interactions and signaling pathways, could also be a valuable tool in predicting potential new targets for this compound. mdpi.com
High-Throughput Screening (HTS) in Pre-Clinical Models
High-throughput screening (HTS) is a powerful tool in drug discovery for testing large numbers of compounds for a specific biological activity. nih.govdrugtargetreview.com While this compound itself was discovered through ethnobotanical studies, its unique activity as a resistance-reversing agent makes it an interesting candidate for inclusion in HTS campaigns. For instance, HTS could be used to screen for other compounds that act synergistically with this compound or to identify new therapeutic areas where it may be effective.
Furthermore, the development of robust HTS assays for antimalarial drug discovery is an active area of research. nih.govmalariaworld.org These assays could be adapted to screen for compounds that, like this compound, restore the efficacy of existing drugs against resistant parasite strains. The availability of synthetic routes to this compound and its analogues will facilitate their inclusion in such screening efforts.
Integration of Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are increasingly important tools in drug discovery and development. mdpi.comnih.gov In the context of this compound, these techniques can be used to understand its interaction with potential target proteins at the molecular level. Molecular docking studies, for example, could be used to predict how this compound and its analogues bind to proteins involved in chloroquine (B1663885) transport in the malaria parasite. mdpi.comugm.ac.id
These computational approaches can also guide the design of new analogues with improved binding affinity and activity. mdpi.com By creating a computational model of the target protein, researchers can simulate how different modifications to the this compound structure will affect its binding. This in silico screening can help prioritize which analogues to synthesize and test in the lab, saving time and resources. elsevierpure.com Quantitative structure-activity relationship (QSAR) studies can also be performed on a series of this compound analogues to build predictive models of their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
